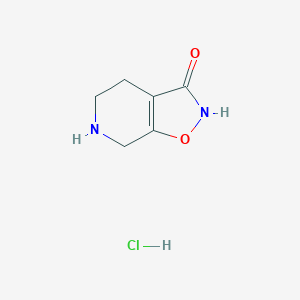

6-Morpholinonicotinaldehyde

Übersicht

Beschreibung

6-Morpholinonicotinaldehyde is a chemical compound that is part of the morpholine family, which are heterocyclic amine oxides with a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their applications in pharmaceuticals and agrochemicals. They are often used as building blocks in the synthesis of various bioactive molecules.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 6-Morpholinonicotinaldehyde, has been explored through various methods. One approach involves the regioselective cyclization of diols obtained by the ring opening of commercially available chiral epoxides under solid–liquid phase transfer catalysis conditions (SL-PTC) . Another method described the synthesis of 2,6-disubstituted morpholines through the reduction of oxabicyclic tetrazoles under mild conditions, which was successful for a wide range of tetrazoles . Additionally, the regioselective nucleophilic ring opening of oxiranes with tosylamide under SL-PTC conditions followed by cyclization has been used to synthesize symmetric and non-symmetric 2,6-disubstituted morpholines .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered ring containing nitrogen and oxygen atoms. The substitution at the 2,6-positions on the morpholine ring is a common structural motif that is often targeted in synthetic strategies due to its prevalence in pharmacologically active compounds .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are useful in further synthetic applications. For instance, the Pfitzinger reaction was used to synthesize 6-(morpholine-4-sulfonyl)quinoline-2,3,4-tricarboxylic acid, which involved selective decarboxylation and reaction with primary amines to form compounds with interesting pharmacological activity . Another example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which involved bromination and dehydration of a diol with cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives like 6-Morpholinonicotinaldehyde are influenced by the substituents on the morpholine ring. These properties are crucial for their function as intermediates in pharmaceutical synthesis. For example, the presence of different substituents can affect the solubility, boiling point, and stability of the compounds, which in turn can influence their reactivity and the conditions required for further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Synthesis of Piperazines and Morpholines

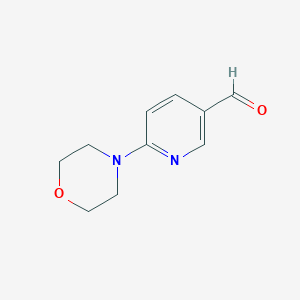

6-Morpholinonicotinaldehyde plays a significant role in the synthesis of piperazines and morpholines, which are crucial in creating biologically active compounds. SnAP reagents, which transform aldehydes into N-unprotected piperazines and morpholines, utilize this aldehyde for the synthesis of these valuable structural motifs in a single step, compatible with various types of aldehydes (Luescher, Vo, & Bode, 2014).

Catalysis in Chemoselective Reactions

The compound is involved in chemoselective cross-benzoin reactions, where morpholinone-derived triazolium salts catalyze these reactions, including a range of aliphatic and aromatic aldehydes. This highlights its utility in creating specific chemical reactions with high yields (Langdon, Wilde, Thai, & Gravel, 2014).

Development of Calpain Inhibitors

In medicinal chemistry, 6-Morpholinonicotinaldehyde is involved in developing novel 6-hydroxy-3-morpholinones as calpain inhibitors. These compounds exhibit stability and improved permeability compared to their aldehyde counterparts, demonstrating their potential in therapeutic applications (Nakamura et al., 2003).

Creation of Bridged Bicyclic Morpholines

This aldehyde is instrumental in synthesizing bridged bicyclic morpholines, essential in medicinal chemistry research. The synthesis process, beginning with inexpensive materials, results in morpholine analogs that are crucial for drug development (Walker, Eklov, & Bedore, 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s important to avoid dust formation and breathing mist, gas, or vapors .

Eigenschaften

IUPAC Name |

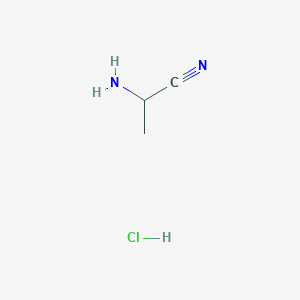

6-morpholin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEANTSDLFVWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380100 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Morpholinonicotinaldehyde | |

CAS RN |

173282-60-5 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholin-4-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

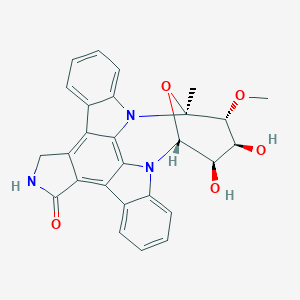

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)